molecular formula C7H13NO3 B024148 N-Formyl-L-leucine CAS No. 6113-61-7

N-Formyl-L-leucine

Cat. No.: B024148
CAS No.: 6113-61-7
M. Wt: 159.18 g/mol
InChI Key: HFBHOAHFRNLZGN-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Formyl-L-leucine: is an organic compound with the molecular formula C7H13NO3. It is a derivative of the amino acid leucine, where the amino group is formylated. This compound is often used in peptide synthesis and serves as an intermediate in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Formyl-L-leucine can be synthesized through the reaction of leucine with formamide. The reaction typically involves heating leucine with formamide in the presence of a catalyst. The reaction conditions may vary, but it generally requires a temperature range of 0°C to 40°C .

Industrial Production Methods: In industrial settings, this compound is produced by reacting leucine with formaldehyde and formic acid. The reaction mixture is then acidified to a pH of 2-3 using sulfuric acid, which helps in precipitating the this compound .

Chemical Reactions Analysis

Types of Reactions: N-Formyl-L-leucine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Formyl-L-leucine has several applications in scientific research:

Comparison with Similar Compounds

    N-Formylmethionine: Another formylated amino acid used in protein synthesis.

    N-Formylphenylalanine: Similar in structure but with a phenyl group instead of a leucine side chain.

Uniqueness: N-Formyl-L-leucine is unique due to its specific side chain, which imparts distinct chemical and biological properties. Its role in peptide synthesis and its interaction with specific receptors make it a valuable compound in various fields of research .

Properties

IUPAC Name

(2S)-2-formamido-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBHOAHFRNLZGN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878997
Record name DL-Leucine, N-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6113-61-7, 5338-45-4
Record name N-Formyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6113-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Formylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006113617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Leucine, N-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-formyl-L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.528
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-FORMYLLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5THA63Y4FF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Formyl-L-leucine
Reactant of Route 2
Reactant of Route 2
N-Formyl-L-leucine
Reactant of Route 3
Reactant of Route 3
N-Formyl-L-leucine
Reactant of Route 4
Reactant of Route 4
N-Formyl-L-leucine
Reactant of Route 5
N-Formyl-L-leucine
Reactant of Route 6
Reactant of Route 6
N-Formyl-L-leucine
Customer
Q & A

Q1: What is the biological significance of N-Formyl-L-leucine and how does it interact with its target?

A1: this compound is best known as a structural component of the natural product lipstatin. Lipstatin, produced by Streptomyces toxytricini, is a potent and selective inhibitor of human pancreatic lipase. [] The this compound moiety is attached as an ester to the 5-hydroxy group of the lipstatin molecule. [] This interaction is crucial for lipstatin's inhibitory activity against pancreatic lipase, an enzyme essential for the digestion and absorption of dietary fats. By inhibiting pancreatic lipase, lipstatin reduces the breakdown and absorption of fats, leading to weight loss. []

Q2: Can you elaborate on the structural characteristics of this compound?

A2: While the exact spectroscopic data for this compound was not provided in the research papers, its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. [] It is structurally similar to other N-formyl amino acids and is characterized by the presence of a formyl group (-CHO) attached to the amino group (-NH2) of the L-leucine amino acid.

Q3: Has this compound been studied in the context of long-term depression (LTD) and what are the findings?

A4: While this compound itself is not directly involved in LTD, a derivative, this compound (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester (THL), is a known inhibitor of diacylglycerol lipase-α (DGL-α). DGL-α is an enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). Research suggests that 2-AG plays a critical role in mediating LTD in hippocampal pyramidal cells and GABAergic interneurons. [] By inhibiting DGL-α with THL, researchers were able to block the induction of LTD in these cells, highlighting the importance of endocannabinoid signaling in this process. []

Q4: What are some of the analytical methods used to characterize and study this compound?

A5: While specific analytical techniques for this compound were not described in the provided research, related compounds like lipstatin have been analyzed using spectroscopic and chemical methods. [] These likely include techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to elucidate the structure and study the properties of the molecule. Additionally, enzyme-linked immunosorbent assays (ELISA) have been used to quantify related molecules like endothelin-1 in biological samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.